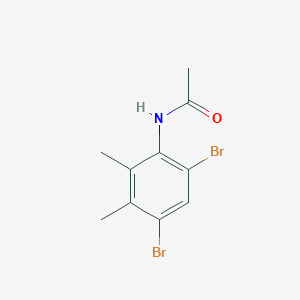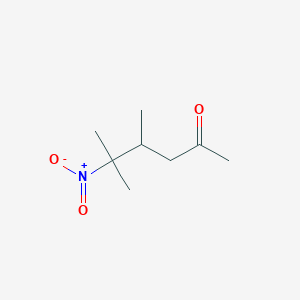
Methane, bis(p-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-methoxyphenyl)methane is an organic compound characterized by the presence of two 3-methoxyphenyl groups attached to a central methane carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-methoxyphenyl)methane typically involves the reaction of 3-methoxybenzyl chloride with a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of Bis(3-methoxyphenyl)methane can be achieved through a similar synthetic route, with optimizations for large-scale reactions. This may include the use of continuous flow reactors to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(3-methoxyphenyl)methane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups on the phenyl rings direct incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Bis(3-methoxyphenyl)methane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Bis(3-methoxyphenyl)methane exerts its effects is primarily through interactions with molecular targets such as enzymes and receptors. The methoxy groups on the phenyl rings can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Bis(4-methoxyphenyl)methane: Similar structure but with methoxy groups at the para position.
Bis(2-methoxyphenyl)methane: Methoxy groups at the ortho position.
Bis(3,4-dimethoxyphenyl)methane: Contains additional methoxy groups on the phenyl rings.
Uniqueness: Bis(3-methoxyphenyl)methane is unique due to the specific positioning of the methoxy groups, which can influence its chemical reactivity and biological activity. The meta position of the methoxy groups can lead to different electronic and steric effects compared to the ortho and para isomers, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
51095-48-8 |
|---|---|
Formule moléculaire |
C15H16O2 |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
1-methoxy-3-[(3-methoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C15H16O2/c1-16-14-7-3-5-12(10-14)9-13-6-4-8-15(11-13)17-2/h3-8,10-11H,9H2,1-2H3 |
Clé InChI |
MMTMYZRSBUVGOG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)CC2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


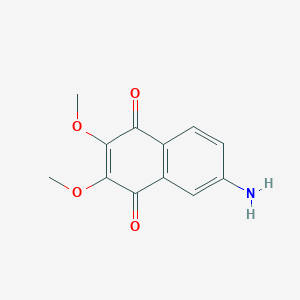

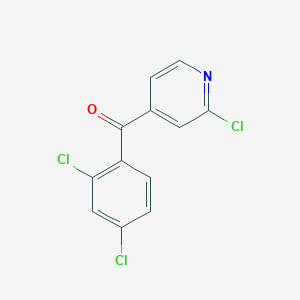
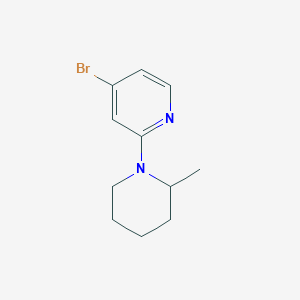
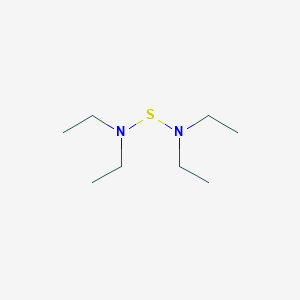
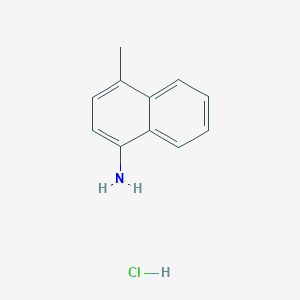

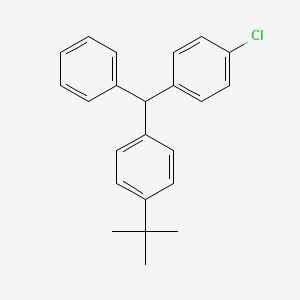
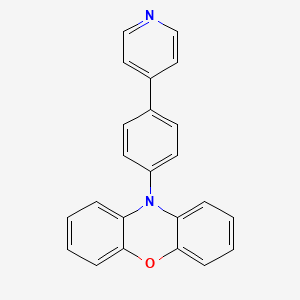
![7-chloro-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14136956.png)


